molecular formula C9H16N2O2S B1446127 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid CAS No. 1823409-13-7

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid

Cat. No.: B1446127
CAS No.: 1823409-13-7
M. Wt: 216.3 g/mol
InChI Key: HNGKUFSNBHVDOI-UHFFFAOYSA-N
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Description

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethylcarbamothioyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(ethylcarbamothioyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGKUFSNBHVDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The ethylcarbamothioyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Methylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-(Propylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    1-(Butylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their specific interactions and applications due to the variation in the alkyl group attached to the carbamothioyl moiety.

Biological Activity

Overview

1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound is characterized by its unique structure, which includes a piperidine ring and an ethyl carbamothioyl group. Its synthesis typically involves the reaction of piperidine derivatives with ethyl isothiocyanate, facilitated by solvents like dichloromethane and bases such as triethylamine.

Research indicates that 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid may function similarly to isonipecotic acid, acting as a GABA A receptor partial agonist . This suggests potential applications in modulating neurotransmission and influencing neurological outcomes.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:

  • Neuropharmacology : The compound's interaction with GABA receptors suggests it may have anxiolytic or sedative properties, which are critical for treating anxiety disorders and other neurological conditions.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is limited, the structural similarity to known active compounds indicates potential efficacy against various pathogens .
  • Anticancer Potential : Some research has indicated that piperidine derivatives can inhibit tumor growth. The exact mechanism remains to be fully elucidated, but it may involve interference with cancer cell signaling pathways .

Research Findings

Several key findings have emerged from studies involving 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalPotential GABA A receptor partial agonism
AntimicrobialPossible efficacy against bacterial strains
AnticancerInhibition of tumor growth in preliminary studies

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid
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1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid

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